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Compound of Interest

Compound Name:
5-bromo-2-

(trifluoromethoxy)benzoic Acid

Cat. No.: B1278458 Get Quote

An In-Depth Technical Guide to 5-bromo-2-(trifluoromethoxy)benzoic acid (CAS: 403646-

47-9)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-bromo-2-
(trifluoromethoxy)benzoic acid, a fluorinated organic compound of significant interest in

medicinal chemistry and materials science. The presence of both a bromine atom and a

trifluoromethoxy group on the benzoic acid scaffold makes it a versatile and valuable building

block for the synthesis of complex molecular architectures with tailored physicochemical and

biological properties.

Physicochemical and Spectroscopic Data
The fundamental properties of a chemical compound are critical for its application in research

and development. The data for 5-bromo-2-(trifluoromethoxy)benzoic acid are summarized

below.
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Data Type Property Value

Identifier CAS Number 403646-47-9

Molecular Formula C₈H₄BrF₃O₃

Molecular Weight 299.02 g/mol

Physical Boiling Point 287 °C[1]

Density 1.797 g/cm³[1]

pKa 2.53 ± 0.36 (Predicted)[1]

Storage Temperature Room Temperature[1]

Note: Specific, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, and

Mass Spectrometry for this exact CAS number are not widely available in peer-reviewed

literature but can often be found on certificates of analysis from chemical suppliers.

Synthesis and Experimental Protocols
5-bromo-2-(trifluoromethoxy)benzoic acid can be synthesized through various methods. A

common conceptual approach involves the trifluoromethoxylation of a corresponding

hydroxybenzoic acid precursor. The bromine atom can be introduced before or after the

formation of the trifluoromethoxy group. Below is a representative protocol for a related

transformation that illustrates the key steps.

Experimental Protocol: General Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general workflow for the synthesis of an aryl trifluoromethoxy ether

from a phenol, which is a key transformation in the synthesis of the target molecule.

Starting Material Preparation: Begin with a suitably protected 5-bromo-2-hydroxybenzoic

acid derivative. The carboxylic acid may be esterified to prevent side reactions.

Deprotonation: Dissolve the phenolic starting material in a dry, aprotic solvent such as DMF

or acetonitrile. Add a suitable base (e.g., potassium carbonate, sodium hydride) to

deprotonate the hydroxyl group, forming the corresponding phenoxide.
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Trifluoromethoxylation: Introduce a trifluoromethoxylating agent, such as a hypervalent

iodine reagent (e.g., trifluoromethyl-λ³-iodane) or another electrophilic "CF₃O⁺" source, to the

reaction mixture.

Reaction Monitoring: Stir the reaction at a controlled temperature (which can range from

room temperature to elevated temperatures) and monitor its progress using an appropriate

analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up and Isolation: Upon completion, quench the reaction with an aqueous solution (e.g.,

saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl

acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purification and Deprotection: Purify the crude product using column chromatography. If the

carboxylic acid was protected as an ester, perform a final hydrolysis step (e.g., using LiOH or

NaOH) to yield the final 5-bromo-2-(trifluoromethoxy)benzoic acid.
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Caption: General synthetic workflow for 5-bromo-2-(trifluoromethoxy)benzoic acid.

Applications in Drug Discovery and Development
The structural motifs present in 5-bromo-2-(trifluoromethoxy)benzoic acid are highly

valuable in modern drug design.

Trifluoromethoxy (-OCF₃) Group: This group is a bioisostere of other functionalities and is

known to significantly enhance key drug properties. It can improve metabolic stability by

blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and
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modulate the electronic properties of the aromatic ring to improve binding affinity to biological

targets.[2]

Bromo (-Br) Group: The bromine atom serves as a versatile synthetic handle. It is an

excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as

Suzuki, Stille, or Buchwald-Hartwig couplings.[3] This allows for the straightforward

introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of

compound libraries for structure-activity relationship (SAR) studies.[3]

This combination makes the title compound a key intermediate for synthesizing novel

therapeutics, particularly in areas like oncology and inflammatory diseases where kinase

inhibitors play a crucial role.
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Caption: Logical workflow for utilizing the compound in synthesis.

Potential Role in Modulating Signaling Pathways
While specific biological activity for this compound is not extensively documented, its

derivatives are prime candidates for kinase inhibitors. Kinases are critical nodes in cellular

signaling pathways that are often dysregulated in diseases like cancer. A hypothetical inhibitor

derived from this scaffold could target key kinases in pathways such as the PI3K/Akt/mTOR

pathway, which controls cell growth and survival.
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Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling
As with any laboratory chemical, 5-bromo-2-(trifluoromethoxy)benzoic acid should be

handled with appropriate safety precautions.

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a

lab coat.
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to

fresh air. If irritation or other symptoms persist, seek medical attention.[4][5]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete

and detailed safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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